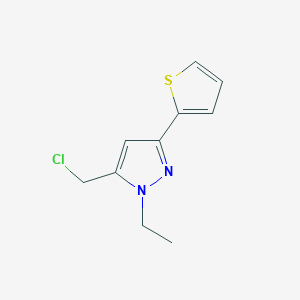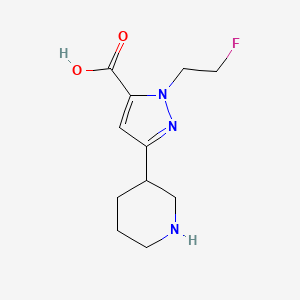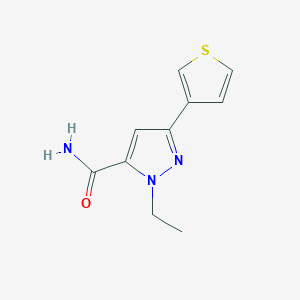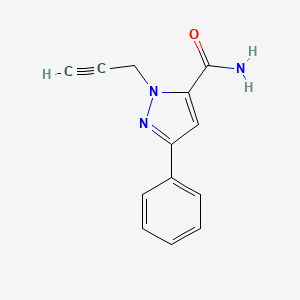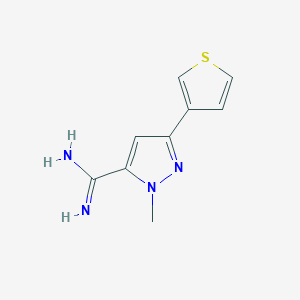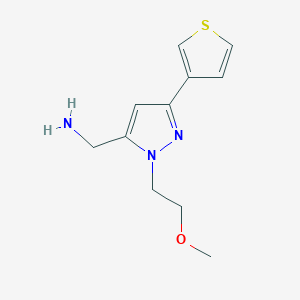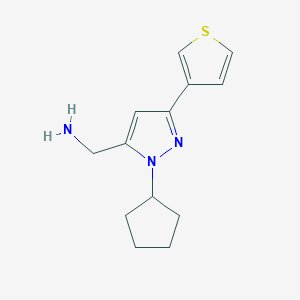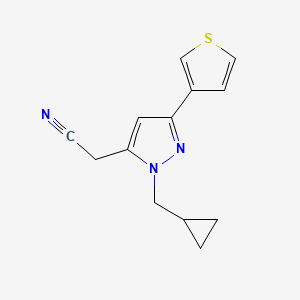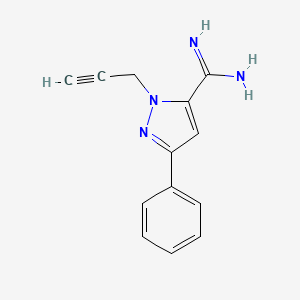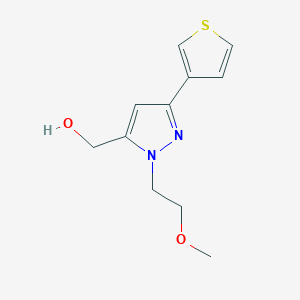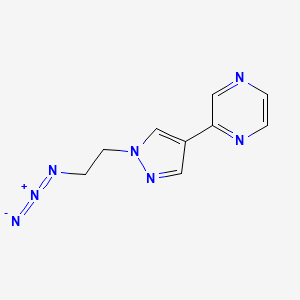
2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine
Descripción general
Descripción
“2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine” is a complex organic compound that falls under the category of heterocyclic compounds . Heterocyclic compounds are cyclic compounds that contain one or more elements other than carbon in their ring structure .
Synthesis Analysis
The synthesis of such compounds often involves a variety of synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method involves starting from 2,2-dichlorovinylacetophenones, which are sequentially transformed into various intermediates .Aplicaciones Científicas De Investigación
Novel Pyrazole Derivatives as Anti-inflammatory and Antimicrobial Agents
Pyrazole derivatives, including compounds related to 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine, have been explored for their potential as anti-inflammatory and antimicrobial agents. The synthesis of various 1H-pyrazole derivatives has led to compounds with promising anti-inflammatory and antimicrobial activities, with certain derivatives showing a good safety margin and no ulcerogenic effect. This research highlights the therapeutic potential of pyrazole derivatives in addressing inflammatory conditions and microbial infections (Bekhit, Ashour, & Guemei, 2005).
Anticonvulsant Properties of Pyrazoline Derivatives
Another research avenue for pyrazoline derivatives, related to this compound, is their anticonvulsant properties. Studies involving the synthesis of new 2-pyrazoline derivatives and their evaluation in the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests have shown that certain compounds possess appreciable anticonvulsant activity, suggesting their potential use in treating seizure disorders (Bhandari, Tripathi, & Saraf, 2013).
Green Synthesis of Pyrazolines and Their Applications
The green synthesis of pyrazolines, which may include derivatives of this compound, emphasizes environmentally friendly methods. This approach involves solvent-free reactions to synthesize pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines, showcasing an efficient and eco-friendly pathway for producing these compounds, which could have various applications in pharmaceuticals and materials science (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
Antibacterial and Antioxidant Activities of Pyrazine Derivatives
Research on pyrazine derivatives, including structures akin to this compound, has demonstrated their potential antibacterial and antioxidant activities. Novel synthetic methods have been developed to produce substituted 2-pyrazoline and 1H-pyrazole derivatives with significant activity against bacterial strains and notable antioxidant properties, indicating their potential for therapeutic applications (Kitawat & Singh, 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds, such as tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, have been identified as modulators of σ-receptors, inhibitors of β-secretase-1 (bace-1), and cytochrome cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme regulation, and metabolic pathways.
Mode of Action
It is known that azide groups can participate in click reactions, such as the copper(i)-catalyzed azide-alkyne cycloaddition (cuaac), to form 1,2,3-triazoles . This reaction could potentially facilitate the interaction of the compound with its targets, leading to changes in their function.
Biochemical Pathways
For instance, modulators of σ-receptors can influence signal transduction pathways, while inhibitors of BACE-1 can affect amyloid precursor protein processing, a pathway implicated in Alzheimer’s disease .
Pharmacokinetics
The presence of the azide group could potentially influence these properties, as azides are known to be reactive and can undergo various transformations in biological systems .
Result of Action
Similar compounds have been shown to possess antiviral activity and exhibit antitumor activity . These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
For instance, the reactivity of the azide group could be influenced by the pH of the environment .
Análisis Bioquímico
Biochemical Properties
2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine plays a significant role in biochemical reactions, particularly in the context of click chemistry and bioorthogonal labeling. The azido group in this compound is highly reactive and can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it a valuable tool for tagging and tracking biomolecules in complex biological systems . This compound interacts with various enzymes, proteins, and other biomolecules through its azido group, facilitating the formation of stable triazole linkages. These interactions are crucial for studying protein-protein interactions, enzyme activities, and cellular processes.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The azido group allows for the selective labeling of cellular components, enabling researchers to track and visualize cellular processes in real-time . Additionally, the compound’s ability to form stable triazole linkages with biomolecules can impact cellular signaling pathways, potentially altering gene expression and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azido group can undergo click chemistry reactions with alkyne-containing molecules, leading to the formation of triazole linkages . This reaction is highly specific and efficient, allowing for precise modification of target biomolecules. The compound can inhibit or activate enzymes by covalently modifying their active sites, thereby influencing their catalytic activities. Additionally, the formation of triazole linkages can lead to changes in gene expression by altering the interactions between transcription factors and DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively label and track biomolecules without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular processes and potential organ damage. Threshold effects have been noted, where the compound’s beneficial effects are maximized at specific concentrations, beyond which toxicity increases.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells . The compound can affect metabolic flux and alter metabolite levels by modifying key enzymes involved in metabolic pathways. These interactions can lead to changes in cellular energy production, biosynthesis, and degradation processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its activity and function, potentially leading to targeted effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular function. The specific localization of this compound can influence its activity and interactions with biomolecules, leading to targeted modifications of cellular processes.
Propiedades
IUPAC Name |
2-[1-(2-azidoethyl)pyrazol-4-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N7/c10-15-13-3-4-16-7-8(5-14-16)9-6-11-1-2-12-9/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTCJJJLAQLYIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=CN(N=C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



